molecular formula C8H11NO6 B063437 Acpt-I CAS No. 195209-04-2

Acpt-I

Numéro de catalogue B063437
Numéro CAS: 195209-04-2
Poids moléculaire: 217.18 g/mol
Clé InChI: FERIKTBTNCSGJS-OBLUMXEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The field of computer-aided synthesis planning (CASP) has significantly advanced with the application of machine learning, offering new pathways for the synthesis and analysis of complex molecules like Acpt-I. CASP aims to accelerate the synthesis process by providing detailed reaction schemes from molecular structures to purchasable materials through chemically feasible steps (Coley, Green, & Jensen, 2018).

Synthesis Analysis

Synthesis at the chemistry and biology interface highlights the potential for innovative molecule generation with defined properties, suggesting a blend of traditional and biosynthetic approaches could be fruitful for synthesizing complex molecules such as Acpt-I (Wu & Schultz, 2009).

Molecular Structure Analysis

Understanding and representing chemical structures are foundational for synthesis planning and property prediction. The International Chemical Identifier (InChI) and other notations enable the machine-readable representation of molecular structures, crucial for the accurate synthesis and analysis of molecules like Acpt-I (Warr, 2011).

Chemical Reactions and Properties

The development of neural network-based models for predicting the outcomes of chemical reactions, including product formation and synthesis accessibility, represents a significant advancement in understanding and predicting the chemical reactions and properties of molecules such as Acpt-I (Schwaller et al., 2020).

Physical Properties Analysis

The synthesis and analysis of molecular structures, utilizing algorithms and programs, allow for a comprehensive understanding of a molecule's physical properties. This approach can be applied to predict the physical properties of compounds like Acpt-I, highlighting the importance of molecular analysis in process synthesis (Serov, Elyashberg, & Gribov, 1976).

Chemical Properties Analysis

Recent advances in machine learning and AI have paved the way for accurate predictions of chemical properties based on molecular structure, enabling a deeper understanding of a molecule's chemical properties without exhaustive empirical testing. This technology can be applied to analyze the chemical properties of Acpt-I, optimizing synthesis routes and predicting reactivity and stability (Puzzarini, 2016).

Applications De Recherche Scientifique

  • Neuroprotective Potential in Ischemic Stroke : ACPT-I has shown effectiveness in mitigating oxygen-glucose deprivation-evoked neuronal cell death and reducing infarction volume in stroke models. It may also improve functional deficits post-ischemia (Domin et al., 2016).

  • Anxiolytic and Antidepressant Effects : ACPT-I has demonstrated dose-dependent anxiolytic-like activity and antidepressant-like effects in rat models, suggesting its potential as a new class of anxiolytics or antidepressants (Tatarczyńska et al., 2002).

  • Effectiveness in Hypertensive Rats Post-Stroke : In studies with hypertensive rats, ACPT-I not only reduced brain infarction but also improved locomotor activity and sensorimotor functions following ischemic stroke (Domin et al., 2018).

  • Role in Amelogenesis Imperfecta : Mutations in ACPT, which encodes testicular acid phosphatase, are linked to hypoplastic amelogenesis imperfecta, a genetic disorder affecting tooth enamel. This highlights ACPT's crucial role in amelogenesis (Seymen et al., 2016).

  • Involvement in the Serotonergic and GABAergic Systems : ACPT-I's anxiolytic-like effects are mediated by the GABAergic and serotonergic systems, indicating its complex pharmacological profile (Stachowicz et al., 2009).

  • Optimization of Particle Accelerators for Therapy : ACPT has also been used in the context of optimizing parameters for circular particle accelerators for proton beam therapy, showing its applications in medical technology (Campos & Campos, 2019).

Orientations Futures

While Acpt-I has been withdrawn from sale for commercial reasons , its potential for neuroprotective effects and its role as an agonist for group III mGlu receptors make it a subject of interest for future research .

Propriétés

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIKTBTNCSGJS-OBLUMXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acpt-I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acpt-I
Reactant of Route 2
Acpt-I
Reactant of Route 3
Acpt-I
Reactant of Route 4
Acpt-I
Reactant of Route 5
Acpt-I
Reactant of Route 6
Acpt-I

Citations

For This Compound
452
Citations
K Kłak, A Pałucha, P Brański, M Sowa, A Pilc - Amino acids, 2007 - Springer
… ACPT-I), a nonselective group III mGlu receptor agonist, using the forced swimming test (FST) in rats. We found that ACPT-I … with non-effective dose of ACPT-I, a profound antidepressant-…
Number of citations: 69 link.springer.com
E Tatarczyñska, A Palucha, B Szewczyk… - Polish journal of …, 2002 - researchgate.net
… (ACPT-I-Tocris), a selective group III mGlu receptor agonist [1, 5] induces anxiolytic- or antidepressant-like effects after injections into the brain. ACPT-I was … injection of ACPT-I its anti…
Number of citations: 66 www.researchgate.net
H Domin, Ł Przykaza, D Jantas, E Kozniewska… - …, 2016 - Elsevier
… of low concentrations of ACPT-I and mGluR4 PAMs suggesting … In the rat MCAO model, we demonstrated that ACPT-I (30 mg/… In conclusion, our results indicate that ACPT-I may be not …
Number of citations: 34 www.sciencedirect.com
A Pałucha-Poniewiera, A Kłodzińska, K Stachowicz… - …, 2008 - Elsevier
… In the present study we used ACPT-I to evaluate influence of group III mGlu receptor … of ACPT-I on DOI-induced EPSPs slices from mouse brain frontal cortices. Results show that ACPT-I …
Number of citations: 54 www.sciencedirect.com
K Stachowicz, A Kłodzińska, A Palucha-Poniewiera… - …, 2009 - Elsevier
… In order to obtain a dose of 10 mg/kg/ml, pH 7.0, the following procedure was used: 20 mg ACPT-I was added to 1 ml of 0.276 M NaOH and 1 ml 1.8% NaCl. Lower doses of ACPT-I …
Number of citations: 45 www.sciencedirect.com
H Domin, Ł Przykaza, E Kozniewska… - Progress in Neuro …, 2018 - Elsevier
… of ACPT-I in spontaneously hypertensive rats (SHR) after MCAO/R. We examined the potential neuroprotective action of ACPT-I … We determined that ACPT-I not only reduced the cortico-…
Number of citations: 17 www.sciencedirect.com
H Domin, K Gołembiowska, D Jantas, K Kamińska… - Neurotoxicity …, 2014 - Springer
… to determine whether ACPT-I produces neuroprotective effects … , we assessed the effectiveness of ACPT-I in protecting neurons … the mechanism of action of ACPT-I may be related to the …
Number of citations: 20 link.springer.com
A Pałucha-Poniewiera, K Novák, A Pilc - Progress in Neuro …, 2009 - Elsevier
… mGlu receptor agonist, ACPT-I, on opioid withdrawal syndrom, induced by repeated morphine administration and final naloxone injection. We show, that ACPT-I significantly attenuated …
Number of citations: 15 www.sciencedirect.com
A Pałucha, E Tatarczyńska, P Brański, B Szewczyk… - …, 2004 - Elsevier
… Moreover, a dose-dependent antidepressant-like action of group III mGluR agonists, ACPT-I and (RS)-4-phosphonophenylglycine (RS-PPG), but not HomoAMPA, was found in …
Number of citations: 154 www.sciencedirect.com
S Lopez, N Turle-Lorenzo, F Acher… - Journal of …, 2007 - Soc Neuroscience
… Additional experiments were conducted to test the effect of ACPT-I in the SNr (0, 0.1, … ACPT-I, the group III mGluR antagonist CPPG or vehicle was coadministered 10 min before ACPT-I …
Number of citations: 123 www.jneurosci.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.